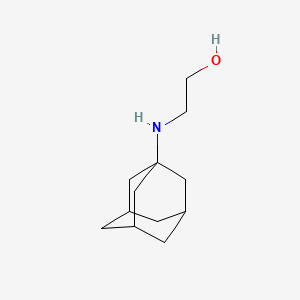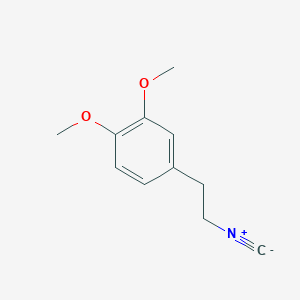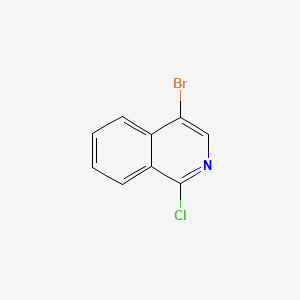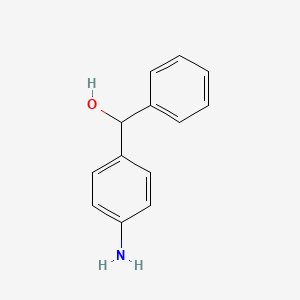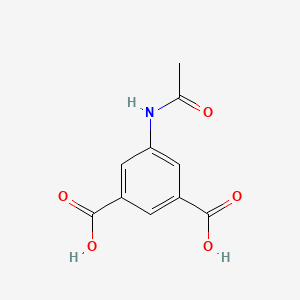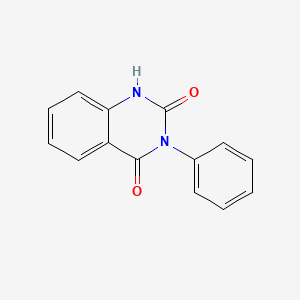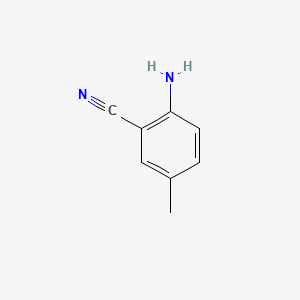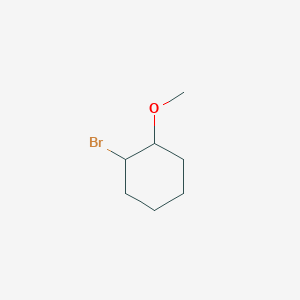
1-Bromo-2-methoxycyclohexane
Overview
Description
1-Bromo-2-methoxycyclohexane is a chemical compound with the molecular formula C7H13BrO . It has a molecular weight of 193.08 g/mol . The IUPAC name for this compound is 1-bromo-2-methoxycyclohexane .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methoxycyclohexane consists of a cyclohexane ring with a bromine atom and a methoxy group attached to it . The exact positions of these substituents can be determined by NMR spectroscopy .Physical And Chemical Properties Analysis
1-Bromo-2-methoxycyclohexane has a density of 1.3±0.1 g/cm³, a boiling point of 198.0±33.0 °C at 760 mmHg, and a flash point of 77.7±26.5 °C . It has one freely rotating bond, no hydrogen bond donors, and one hydrogen bond acceptor .Scientific Research Applications
Organic Synthesis
1-Bromo-2-methoxycyclohexane: is a versatile reagent in organic synthesis. It can be used to introduce a bromomethyl group into a molecule, which is a pivotal step in the synthesis of various organic compounds. For instance, it can participate in nucleophilic substitution reactions to create new carbon-heteroatom bonds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its bromine atom can be replaced with other functional groups, aiding in the creation of potential drug candidates with varied biological activities .
Material Science
The bromine atom in 1-Bromo-2-methoxycyclohexane can be utilized to modify the surface of materials. This is particularly useful in the field of material science for the development of new polymers or coatings with specific properties like increased durability or chemical resistance .
Catalyst Development
This compound can act as a ligand precursor in the development of catalysts. By undergoing further chemical transformations, it can form complex structures that are essential in catalysis, particularly in processes like asymmetric synthesis .
Agricultural Chemistry
In agricultural chemistry, 1-Bromo-2-methoxycyclohexane can be used to synthesize agrochemicals. Its reactivity with various organic and inorganic compounds makes it suitable for creating pesticides or herbicides with specific action mechanisms .
Analytical Chemistry
Due to its distinct chemical structure, 1-Bromo-2-methoxycyclohexane can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. This helps in the identification and quantification of similar compounds in complex mixtures .
properties
IUPAC Name |
1-bromo-2-methoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAOHYUXAZIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302977 | |
| Record name | 1-Bromo-2-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxycyclohexane | |
CAS RN |
24618-31-3 | |
| Record name | NSC155566 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reactivity of 1-bromo-2-methoxycyclohexane with sodium diisopropylamide (NaDA)?
A1: [] When treated with sodium diisopropylamide (NaDA) in tetrahydrofuran (THF), trans-1-bromo-2-methoxycyclohexane undergoes an elimination reaction to yield 1-methoxycyclohexene as the major product. This suggests that NaDA acts as a strong base, abstracting a proton from the cyclohexane ring and leading to the formation of a double bond with the simultaneous departure of the bromide ion.
Q2: How does the reactivity of 1-bromo-2-methoxycyclohexane differ from trans-1-bromo-2-methoxycyclooctane under similar reaction conditions?
A2: [] Interestingly, while trans-1-bromo-2-methoxycyclohexane yields 1-methoxycyclohexene upon reaction with NaDA, trans-1-bromo-2-methoxycyclooctane provides dimeric products. These products are consistent with the formation and subsequent dimerization of cycloocta-1,2-diene (cyclic allene). This difference in reactivity highlights the influence of ring size on the reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




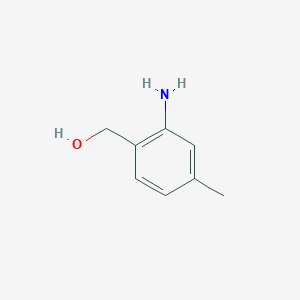
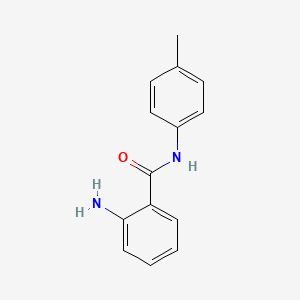
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
